molecular formula C12H14 B8447435 p-(3-Butenyl)styrene

p-(3-Butenyl)styrene

Cat. No.: B8447435
M. Wt: 158.24 g/mol
InChI Key: PKDYVBBBBHQJIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

p-(3-Butenyl)styrene, also known as 4-(3-butenyl)styrene, is an organic compound with the molecular formula C12H14 and a molecular weight of 158.24 g/mol . This compound is valued in materials science research primarily as a specialized grafting monomer for the synthesis of long-chain branched polypropylene (LCB-PP) through melt radical reactions . Its unique molecular structure contains two different types of carbon-carbon double bonds: a highly reactive vinyl group connected to the benzene ring and a less reactive pendent alkene group . The significant difference in reactivity, with a calculated ratio of approximately 17,000, allows for a controlled, step-wise reaction mechanism . The highly reactive double bond first reacts with polypropylene macroradicals, effectively stabilizing them and suppressing the undesirable chain scission and degradation that often occur during the melt processing of PP . Subsequently, the remaining less-reactive alkene group can then undergo a second reaction with another macroradical, thereby promoting the formation of long-chain branches without leading to excessive cross-linking or gel formation . This controlled branching results in polypropylene with a more uniform distribution of molecular weight and branching, which is a key objective in polymer design . The presence of long-chain branches significantly enhances the melt strength of polypropylene and introduces strain-hardening behavior in extensional flows, properties that are critical for advanced processing techniques like foaming, blow molding, and thermoforming . Furthermore, the structure of this compound provides good compatibility with the polypropylene melt, facilitating a more efficient reaction . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14

Molecular Weight

158.24 g/mol

IUPAC Name

1-but-3-enyl-4-ethenylbenzene

InChI

InChI=1S/C12H14/c1-3-5-6-12-9-7-11(4-2)8-10-12/h3-4,7-10H,1-2,5-6H2

InChI Key

PKDYVBBBBHQJIZ-UHFFFAOYSA-N

Canonical SMILES

C=CCCC1=CC=C(C=C1)C=C

Origin of Product

United States

Ii. Synthetic Methodologies for P 3 Butenyl Styrene

Established Synthetic Routes to p-(3-Butenyl)styrene

Traditional methods for synthesizing this compound often rely on robust and well-understood reactions that have been staples of organic chemistry for decades. These include organometallic coupling reactions, olefination reactions, and various multi-step sequences.

Organometallic reagents are powerful tools for creating carbon-carbon bonds. The Grignard and Suzuki reactions represent two of the most prominent cross-coupling strategies that can be adapted for the synthesis of this compound.

Grignard Reactions: The Grignard reaction provides a straightforward approach to building the carbon skeleton of the target molecule. researchgate.netresearchgate.net A plausible synthetic route involves the reaction of a Grignard reagent derived from a halo-styrene with a butenyl halide. For instance, (4-vinylphenyl)magnesium bromide can be synthesized from 4-bromostyrene (B1200502) and magnesium in an appropriate solvent like tetrahydrofuran (B95107) (THF). researchgate.net This organometallic intermediate can then be coupled with a 4-halobut-1-ene (e.g., 4-bromobut-1-ene) to form the desired product. Another viable Grignard-based approach involves using 3-butenylmagnesium bromide, which can be prepared from 3-butenyl bromide and magnesium, and reacting it with a suitable electrophile containing the styrene (B11656) moiety. orgsyn.orgorgsyn.org

Suzuki Coupling: The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. organic-chemistry.org This reaction is renowned for its mild conditions and high functional group tolerance. For the synthesis of this compound, this could involve the coupling of 4-vinylphenylboronic acid with a 3-butenyl halide. Alternatively, (3-butenyl)boronic acid or its ester derivatives can be coupled with a 4-halostyrene, such as 4-bromostyrene or 4-iodostyrene. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, along with a base like sodium carbonate or potassium phosphate. organic-chemistry.orgrsc.org

Coupling Reaction Reactant 1 Reactant 2 Catalyst/Reagent
Grignard Coupling(4-Vinylphenyl)magnesium bromide4-Bromobut-1-eneNone (Direct Reaction)
Suzuki Coupling4-Vinylphenylboronic acid3-Butenyl bromidePalladium Catalyst + Base

Olefination reactions are a class of reactions that convert carbonyl compounds into alkenes and are fundamental to organic synthesis. tcichemicals.com The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction, are particularly useful for installing the vinyl group of the styrene moiety. tcichemicals.commdpi.com

A general approach involves the synthesis of a p-(3-butenyl)benzaldehyde intermediate. This aldehyde can then be reacted with a phosphonium (B103445) ylide, specifically methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), which is generated in situ from methyltriphenylphosphonium (B96628) bromide and a strong base. The ylide attacks the carbonyl carbon of the aldehyde, leading to the formation of the vinyl group and triphenylphosphine (B44618) oxide as a byproduct. The HWE reaction offers an alternative that often provides better yields and easier purification, using a phosphonate (B1237965) ester instead of a phosphonium salt to generate the nucleophile. tcichemicals.com

The synthesis of this compound is often accomplished through a multi-step pathway starting from simple, commercially available chemicals. These sequences combine several fundamental organic transformations, including the coupling and olefination reactions described above.

One potential multi-step synthesis is outlined below:

Grignard Addition: Starting with 4-bromobenzaldehyde, a Grignard reaction with allylmagnesium bromide would yield 1-(4-bromophenyl)but-3-en-1-ol.

Deoxygenation: The resulting secondary alcohol can be reduced to remove the hydroxyl group. A common method is a two-step Barton-McCombie deoxygenation or conversion to a tosylate followed by reduction with a hydride reagent, yielding 4-bromo-1-(but-3-enyl)benzene.

Suzuki Coupling: Finally, a Suzuki coupling reaction between 4-bromo-1-(but-3-enyl)benzene and vinylboronic acid, catalyzed by a palladium complex, would furnish the final product, this compound.

This sequence illustrates how fundamental reactions can be combined to construct complex molecules from simple starting materials.

Step Reaction Type Starting Material Reagent(s) Intermediate/Product
1Grignard Addition4-BromobenzaldehydeAllylmagnesium bromide, then H₃O⁺1-(4-Bromophenyl)but-3-en-1-ol
2Deoxygenation1-(4-Bromophenyl)but-3-en-1-ol1. TsCl, Pyridine; 2. LiAlH₄4-Bromo-1-(but-3-enyl)benzene
3Suzuki Coupling4-Bromo-1-(but-3-enyl)benzeneVinylboronic acid, Pd catalyst, BaseThis compound

Emerging and Sustainable Synthetic Protocols for this compound

Modern synthetic chemistry places a strong emphasis on the development of sustainable and efficient protocols. This includes the use of catalysis to minimize waste and the application of green chemistry principles to reduce environmental impact.

While established methods like Suzuki coupling are catalytic, newer approaches aim for even greater efficiency, for example, through direct C-H activation. Palladium-catalyzed direct olefination of arenes (a variation of the Fujiwara-Morita reaction) represents a state-of-the-art method. acs.org This strategy could potentially form the styrene vinyl group by directly reacting 1-(3-butenyl)benzene with an activated alkene like ethyl acrylate (B77674) in the presence of a palladium catalyst, although this specific substrate may present challenges. The primary advantage of such a C-H activation strategy is that it avoids the need to pre-functionalize the aromatic ring with a halide or boron group, thereby shortening the synthetic sequence and reducing waste.

The use of metallocene and Ziegler-Natta catalysts is extensively documented for the polymerization of this compound, where it acts as a comonomer or "T-reagent" to create long-chain branched polypropylene (B1209903). researchgate.netacs.orgresearchgate.netresearchgate.net These catalytic systems are highly effective at controlling polymer architecture but are related to the application of this compound rather than its initial synthesis. researchgate.netacs.org

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. royalsocietypublishing.org Key metrics for evaluating the "greenness" of a reaction include atom economy, which measures how many atoms from the reactants are incorporated into the final product.

A comparison of the established synthetic routes highlights significant differences in their environmental footprint:

Wittig Reaction: This method suffers from very poor atom economy. For every mole of this compound (158.24 g/mol ) produced, one mole of triphenylphosphine oxide (278.28 g/mol ) is generated as a byproduct. This large amount of waste makes the process less desirable for large-scale production.

Grignard and Suzuki Reactions: These coupling reactions offer better atom economy. While they generate stoichiometric salt byproducts (e.g., MgBr₂ or borate (B1201080) salts), these are of much lower molecular weight than triphenylphosphine oxide.

Catalytic C-H Olefination: This approach represents the ideal in terms of atom economy. In theory, it combines an arene and an alkene with only the loss of H₂, or in other variations, uses a catalytic oxidant, leading to minimal waste.

Furthermore, applying green chemistry principles could involve using aqueous conditions, as has been demonstrated for some Wittig reactions, which minimizes the use of volatile organic solvents. researchgate.net The use of highly efficient and recyclable catalysts is also a central tenet of green synthesis. rsc.org

Synthetic Route Key Transformation Primary Byproduct Relative Atom Economy Green Chemistry Considerations
OlefinationWittig ReactionTriphenylphosphine oxidePoorGenerates high mass of waste. Can sometimes be run in greener solvents. researchgate.net
Organometallic CouplingSuzuki CouplingBorate and Halide SaltsGoodHigh efficiency, but requires pre-functionalized substrates and generates salt waste.
Catalytic C-H ActivationDirect OlefinationH₂ or reduced oxidantExcellentAvoids pre-functionalization, maximizing atom economy. Represents a frontier in sustainable synthesis.

Optimization of Reaction Conditions and Process Parameters in this compound Synthesis

Research into the synthesis of this compound has identified several influential factors. One documented synthetic approach involves the Grignard reaction between allylmagnesium bromide and 4-vinylbenzyl chloride. rsc.org In this method, the reaction mixture is refluxed for an extended period, typically around 12 hours, to drive the reaction to completion. rsc.org Following the reaction, a careful workup procedure involving quenching with water and extraction with a solvent like diethyl ether is necessary to isolate the product. rsc.org The optimization of such a process would involve studying the effects of temperature on reaction time and yield, the ideal molar ratio of the Grignard reagent to the benzyl (B1604629) chloride, and the most effective solvent system.

While detailed optimization studies specifically for the synthesis of this compound are not extensively published, valuable insights can be drawn from the conditions under which it is used as a comonomer in polymerization reactions. The compound's stability and reactivity across a wide range of conditions in these processes inform the potential parameters for its own synthesis. For instance, this compound is utilized in polymerization reactions at temperatures ranging from as low as -80°C in cationic copolymerizations to over 160°C for inducing cross-linking in polypropylene copolymers. acs.orgresearchgate.netresearchgate.net This broad thermal stability suggests that its synthesis could potentially be optimized across a wide temperature range to balance reaction rate against the formation of unwanted byproducts. acs.org

The choice of catalyst is another paramount consideration. In polymerization processes utilizing this compound, catalyst systems such as 4th generation MgCl₂-supported TiCl₄ Ziegler-Natta catalysts and various metallocene catalysts, like rac-CH₂(3-tert-butyl-Ind)₂ZrCl₂/MAO, are employed. acs.orgresearchgate.netresearchgate.netx-mol.com These catalysts are chosen for their ability to selectively polymerize one of the double bonds in the this compound molecule while leaving the other available for subsequent reactions. This selectivity highlights the importance of catalyst choice in controlling the reaction pathway, a principle that is directly applicable to optimizing the monomer's synthesis to avoid side reactions like polymerization or isomerization.

The following data tables summarize research findings related to the reaction conditions for the synthesis and subsequent use of this compound, illustrating the process parameters that are critical to control.

Table 1: Reported Synthesis Conditions for this compound

This interactive table details the parameters for a known synthesis method of this compound.

ParameterValue/ConditionSource
ReactantsAllylmagnesium bromide, 4-Vinylbenzyl chloride rsc.org
TemperatureReflux rsc.org
Reaction Time12 hours rsc.org
Post-ReactionQuenching with distilled water rsc.org
PurificationExtraction with diethyl ether rsc.org

Table 2: Varied Process Parameters in Reactions Utilizing this compound

This interactive table showcases the diverse conditions under which p-(3-Butenyl)styrene is used, providing insight into the optimization landscape for its synthesis.

ApplicationCatalyst SystemTemperatureSolvent(s)Source
Copolymerization with Propylene (B89431)rac-CH₂(3-tert-butyl-Ind)₂ZrCl₂/MAO>160°C (for cross-linking)Xylene acs.orgresearchgate.net
Copolymerization with Isobutylene (B52900)t-BuCl/FeCl₃/iPrOH-80°Cn-Hexane/CH₂Cl₂ researchgate.net
Long Chain Branched Polyethylene Synthesisrac-Me₂Si[2-Me-4-Ph(Ind)]₂ZrCl₂70°CToluene psu.edu
Slurry Polymerization with PropyleneMgCl₂-supported TiCl₄200°C (extrusion)Heptanes rsc.orgresearchgate.netx-mol.com

The concentration of reactants and the duration of the reaction are interdependent variables. Higher concentrations and temperatures generally lead to faster reaction rates, but they can also promote the formation of impurities. acs.org Therefore, optimization involves finding a balance that maximizes the yield of the desired product, p-(3-butenyl)styrene, while minimizing the production of oligomers or polymers and other side products. In the context of its use in producing long-chain branched polypropylene, the concentration of p-(3-butenyl)styrene itself is a critical parameter that is carefully controlled to manage the resulting polymer's branch density. researchgate.netresearchgate.net This demonstrates the sensitivity of styrenic systems to concentration effects, a key consideration for process parameter optimization in its synthesis.

III. Polymerization of this compound

The unique bifunctional nature of this compound (BSt), possessing both a styrenic and a butenyl moiety, allows for its participation in a diverse range of polymerization reactions. This section explores the behavior of BSt in various copolymerization systems, including those mediated by Ziegler-Natta catalysts and cationic initiators, as well as its involvement in ring-opening metathesis polymerization. The distinct reactivity of its two polymerizable groups enables the synthesis of a variety of polymer architectures with tailored properties.

Iii. Polymerization of P 3 Butenyl Styrene

Copolymerization of p-(3-Butenyl)styrene

Copolymerization represents a significant area of research for this compound, where it is combined with other monomers to create polymers with specific functionalities and structures. The following subsections detail its copolymerization behavior under different catalytic systems and the resulting polymer architectures.

Ziegler-Natta catalysts are instrumental in the copolymerization of this compound, particularly with α-olefins like propylene (B89431) and ethylene. These catalyst systems exhibit a remarkable selectivity, preferentially polymerizing the butenyl group of BSt while leaving the styrenic group intact. This selectivity is crucial for producing linear copolymers with pendant styrenic functionalities.

In the copolymerization of propylene and BSt using a MgCl2-supported TiCl4 catalyst, the predominate coordination and 1,2-insertion of the α-olefin moiety in the BSt comonomer leads to the formation of a linear polypropylene-co-p-(3-butenyl)styrene (PP-co-BSt) copolymer. acs.orgresearchgate.net This process results in granules with a few pendant styrene (B11656) moieties randomly distributed along the polymer chain. acs.orgresearchgate.net Subsequently, during melt processing at elevated temperatures (e.g., 200 °C), these pendant styrene units can undergo in situ coupling reactions, leading to the formation of long-chain branched polypropylene (B1209903) (LCB-PP). acs.orgresearchgate.net The density of these branches can be controlled by the initial BSt content in the copolymer. acs.orgresearchgate.net

Similarly, metallocene catalysts, such as rac-Me2Si[2-Me-4-PhInd]2ZrCl2/MAO, have been employed for the copolymerization of propylene with BSt. acs.org This system also demonstrates selective polymerization of the butenyl group. psu.edu The presence of hydrogen during this polymerization can induce a chain transfer reaction to the pendant styrene group, contributing to the formation of branched structures. doi.org Non-metallocene catalysts, like the (pyridylamido)Hf/[Ph3C][B(C6F5)4]/AliBu3 system, have also been successfully used, producing high molecular weight isotactic polypropylenes with a significant content of pendant styrene groups. acs.orgsemanticscholar.org

Heterogeneous Ziegler-Natta catalysts have also been reported for the copolymerization of α-olefins with asymmetric styrenic diene comonomers like this compound to produce linear copolymers. google.com

The differential reactivity of the styrenic and butenyl groups in this compound is a key feature that allows for controlled polymerization and the synthesis of well-defined polymer architectures. In coordination polymerization using Ziegler-Natta or metallocene catalysts, there is a strong preference for the polymerization of the α-olefin (butenyl) moiety over the styrenic moiety. doi.orgacs.org This selectivity is attributed to the steric hindrance of the styrenic group within the catalyst's active site. psu.edudoi.org

This controlled reactivity enables the synthesis of linear polyolefins with pendant, unreacted styrene groups along the polymer backbone. acs.orgresearchgate.netacs.org These pendant groups serve as reactive sites for subsequent functionalization reactions or for creating branched structures through post-polymerization processing. acs.orgresearchgate.netdoi.orgacs.org For example, a (pyridylamido)Hf-based catalyst system shows a much higher reactivity toward the α-olefin group of BSt compared to its styrene group, allowing for the production of isotactic polypropylene with pendant styrene functionalities. acs.org

In the presence of hydrogen, the pendant styrene units can act as chain transfer agents, leading to the formation of branched polypropylene. doi.org The mechanism involves the copolymerization of propylene with the butenyl group of BSt, followed by a chain transfer reaction from the growing polypropylene chain to a pendant styrene unit on another polymer chain. doi.org This process is distinct from conventional chain transfer agents as it introduces branches into the polymer structure. doi.org

This selective reactivity is a cornerstone for designing complex polymer architectures, such as graft copolymers. doi.org A polypropylene copolymer containing pendant vinylbenzene groups, synthesized through the selective copolymerization of propylene and the butenyl moiety of BSt, can be subsequently modified. For instance, the pendant vinylbenzene groups can be hydrochlorinated to create macroinitiators for atom transfer radical polymerization (ATRP), which can then be used to graft other polymer chains, like polystyrene or poly(methyl methacrylate), onto the polypropylene backbone. doi.org

Controlled/living cationic copolymerization of this compound (BS) with isobutylene (B52900) (IB) has been successfully achieved. rsc.orgrsc.orgscispace.com Using a t-BuCl/FeCl3/iPrOH initiating system in a mixed solvent of n-hexane/CH2Cl2 at -80 °C, random copolymers of IB and BS can be synthesized without crosslinking. rsc.orgrsc.orgscispace.com This method allows for the incorporation of BS units into the polyisobutylene (B167198) backbone, creating polymers with pendant vinyl groups. rsc.orgrsc.orgscispace.com

The content of the alkenyl styrene units in the resulting copolymers can be controlled by the feed ratio of the monomers. rsc.orgrsc.org For instance, in the copolymerization of IB with 4-allylstyrene (AS), a similar alkenyl styrene, the mole percent of AS in the copolymer increased linearly with the feed ratio. rsc.orgrsc.org This suggests a good control over the copolymer composition.

The resulting copolymers with pendant vinyl groups are valuable materials for further functionalization. rsc.orgrsc.org These pendant groups can be converted into various functional groups, such as hydroxyl, carboxyl, or epoxy groups, through post-polymerization modification reactions like hydroboration/oxidation, thiol-ene click reactions, or epoxidation. rsc.orgrsc.org This versatility opens up possibilities for creating polyisobutylene-based elastomers, adhesives, and amphiphilic materials with tailored properties. rsc.orgrsc.org

The living nature of the cationic copolymerization of IB with alkenyl styrenes has been confirmed through techniques like "All Monomer In" (AMI) and "Incremental Monomer Addition" (IMA), particularly at low temperatures such as -80 °C. rsc.orgrsc.org

The reactivity ratios of monomers in a copolymerization system are crucial parameters that describe the relative reactivity of each monomer toward the growing polymer chain. These ratios determine the composition and microstructure of the resulting copolymer.

In the cationic copolymerization of isobutylene (IB) with various alkenyl styrenes, including this compound (BS), the reactivity ratios indicate the preference for the incorporation of one monomer over the other. For the copolymerization of IB and 4-allylstyrene (AS), a structurally similar monomer to BS, the reactivity ratios were determined to be rAS = 4.16 and rIB = 1.66 using the Fineman-Ross method. rsc.orgrsc.org These values suggest that the AS monomer is more reactive than IB in this particular cationic system. The content of consecutive AS sequences in the resulting copolymers indicates a greater tendency for AS to be incorporated into the copolymer chains compared to BS and p-(5-hexenyl)-styrene (HS). rsc.org

In the context of statistical anionic copolymerization, the reactivity ratios of this compound (4BuS) with isoprene (B109036) have been investigated. The reported values are r4BuS = 0.96 and rI = 1.05. researchgate.net These values, being close to unity, suggest a tendency towards random copolymerization, where both monomers are incorporated into the polymer chain at similar rates.

For the copolymerization of propylene with this compound (BSt) using a dimethyl (pyridylamido)hafnium catalyst, detailed calculations of the reactivity ratios have been performed. acs.org The (pyridylamido)Hf/[Ph3C][B(C6F5)4]/AliBu3 system exhibits a strong preference for the α-olefin moiety over the styrene moiety. acs.org

The Alfrey-Price Q-e scheme is another method to predict monomer reactivity. For the copolymerization of a styrenic monomer with a butene-like monomer, such as in the case of 4-(3-buten-1-yl)-styrene, the calculated reactivity ratios can be very different. For example, approximating the system as 4-methyl styrene vs. 1-butene, the calculated reactivity ratios are r1 = 110 and r2 = 0.007, indicating a very high preference for the styrenic monomer in a radical polymerization. nih.gov

A summary of reported reactivity ratios for systems involving this compound or similar monomers is presented in the table below.

Copolymerization Systemr1 (Monomer 1)r2 (Monomer 2)Method/Catalyst
Isobutylene (IB) / 4-Allylstyrene (AS)rAS = 4.16rIB = 1.66Fineman-Ross / Cationic
This compound (4BuS) / Isoprene (I)r4BuS = 0.96rI = 1.05Anionic
4-Methylstyrene / 1-Butene (approximation for BSt)r1 = 110r2 = 0.007Alfrey-Price (calculated)

The ability to control the polymerization of this compound (BSt) allows for the creation of various copolymer architectures, including statistical and block copolymers.

Statistical Copolymers:

Statistical copolymers of BSt can be synthesized through various methods. In cationic copolymerization with isobutylene (IB), random copolymers are formed. rsc.orgrsc.orgscispace.com This implies that the BSt and IB monomer units are distributed randomly along the polymer chain. Similarly, statistical anionic copolymerization of BSt with isoprene has been reported, leading to copolymers with a random distribution of the two monomer units. researchgate.net In nitroxide-mediated controlled radical polymerization, myrcene (B1677589) and styrene have been statistically copolymerized to create materials with a range of glass transition temperatures depending on the monomer composition. researchgate.net

Block Copolymers:

The synthesis of block copolymers involving BSt often utilizes the sequential addition of monomers in a living polymerization system. For example, the living nature of the cationic copolymerization of isobutylene and alkenyl styrenes allows for the potential synthesis of block copolymers by adding the monomers sequentially. rsc.orgrsc.org

While direct block copolymerization of BSt can be challenging, a common strategy involves creating a macroinitiator from a BSt-containing polymer. For instance, a polypropylene-co-BSt copolymer, with its pendant styrene groups, can be functionalized to initiate the polymerization of another monomer, thus forming a graft copolymer, which is a type of branched block copolymer. doi.org

Another approach involves the synthesis of bottlebrush block copolymers. These complex structures can be created by the sequential ring-opening metathesis polymerization (ROMP) of macromonomers. fudan.edu.cn While not directly involving the polymerization of the BSt backbone, derivatives of BSt can be incorporated into the side chains of these bottlebrush structures. fudan.edu.cn

The creation of block copolymers is a significant area of polymer chemistry, as these materials can self-assemble into ordered nanostructures, leading to materials with unique mechanical and optical properties. acs.org

Ring-opening metathesis polymerization (ROMP) is a powerful technique for the synthesis of polymers from cyclic olefins. While this compound itself is not a cyclic olefin and therefore does not directly undergo ROMP, its derivatives or polymers containing it can be involved in ROMP processes.

Norbornene and its derivatives are common monomers for ROMP. mdpi.comhal.sciencecaltech.edu Functional groups can be attached to the norbornene ring, and these functionalized monomers can then be polymerized via ROMP to create polymers with specific functionalities. It is conceivable to synthesize a norbornene derivative containing a p-(3-butenyl)styrenyl group, which could then be polymerized via ROMP. This would result in a polynorbornene backbone with pendant this compound units. These pendant units would then be available for further polymerization or modification reactions.

ROMP is known for its tolerance to a wide variety of functional groups, which makes it a versatile tool for creating complex polymer architectures. caltech.edursc.org The use of well-defined catalysts, such as ruthenium-based Grubbs' catalysts, allows for living polymerizations, enabling the synthesis of block copolymers with narrow molecular weight distributions. caltech.edu

While this compound itself does not undergo ring-opening, its bifunctional nature allows it to act as a crosslinking agent in polymerization systems, including those involving ROMP. A polymer chain containing pendant butenyl or styrenyl groups, derived from the incorporation of BSt, can be crosslinked through metathesis reactions.

For example, a bottlebrush polymer with a poly(styrene-r-(4-(3-butenyl)styrene)) outer shell can be crosslinked using a Grubbs' catalyst. fudan.edu.cn The catalyst facilitates the metathesis reaction between the butenyl groups in the shell, creating a crosslinked, stable nanotube structure after the removal of a degradable core. fudan.edu.cn This demonstrates the utility of the butenyl group of BSt in forming crosslinked networks via metathesis chemistry.

In a different context, divinyl monomers can be used to create branched polymers or crosslinked networks under radical polymerization conditions. nih.gov The two double bonds of this compound, having different reactivities, can potentially be used to form crosslinks in a controlled manner.

Ring-Opening Metathesis Polymerization (ROMP) Involving this compound and its Derivatives

Intramolecular Crosslinking of Block Copolymers via Olefin Metathesis

A notable application of this compound is in the formation of intramolecularly crosslinked block copolymers (BCPs), a strategy used to reduce the feature size of microphase-separated nanostructures. rsc.orgsemanticscholar.org This involves synthesizing BCPs where one block is a statistical copolymer of styrene and this compound. The pendant butenyl groups then serve as sites for crosslinking.

A primary example is the use of block copolymers composed of poly[styrene-stat-(p-3-butenyl styrene)] and poly(rac-lactide) (SBS-LA). rsc.orgsemanticscholar.org These BCPs are subjected to a Ruthenium-catalyzed olefin metathesis reaction. rsc.org To promote intramolecular crosslinking over intermolecular reactions, the process is carried out under highly dilute conditions. semanticscholar.orgthieme-connect.com The reaction employs a Grubbs catalyst (G2), which is added to a degassed solution of the polymer in a solvent like dichloromethane (B109758) (CH2Cl2). rsc.org

The crosslinking of the SBS block restricts its chain dimensions. This confinement leads to a measurable reduction in the domain spacing (d-spacing) of the self-assembled nanostructures, such as lamellar (LAM) and hexagonally close-packed cylinder (HEX) phases, in the bulk state. rsc.orgsemanticscholar.org Research has demonstrated that the extent of this size reduction can be controlled by adjusting the crosslink density, achieving a maximum decrease in lamellar spacing of up to 22%. semanticscholar.orgthieme-connect.comthieme-connect.com This method represents a promising pathway for next-generation lithography by enabling the creation of sub-10 nm features. semanticscholar.orgthieme-connect.com

The table below details the results from typical intramolecular crosslinking experiments on various SBS-LA block copolymers.

Table 1: Intramolecular Crosslinking of SBS-LA Block Copolymers via Olefin Metathesis

Precursor Polymer Precursor Mn,SEC ( g/mol ) Crosslinking Conditions Conversion of Olefins (%)
SBS5k−LA6k 11,000 G2 Catalyst, CH2Cl2, 30°C, 3h 93
SBS8k−LA5k 12,800 G2 Catalyst, CH2Cl2, 30°C, 3h 88
SBS14k−LA7k 20,900 G2 Catalyst, CH2Cl2, 30°C, 3h 86
SBS27k−LA13k 40,900 G2 Catalyst, CH2Cl2, 30°C, 3h 89

Data sourced from supplementary information on crosslinking experiments. rsc.org

Mechanistic Investigations of this compound Polymerization

Understanding the underlying mechanisms of this compound polymerization is crucial for controlling polymer structure and properties. The dual functionality of the monomer allows it to participate in several distinct polymerization pathways.

The active species and chain transfer events in this compound polymerization are highly dependent on the chosen catalytic system.

Ziegler-Natta Catalysis : In copolymerizations with propylene using a 4th generation MgCl2-supported TiCl4 catalyst, there is a predominant coordination and 1,2-insertion of the α-olefin (butenyl) group of the this compound monomer. researchgate.net This selective reaction forms a linear polypropylene chain with pendant styrene moieties randomly distributed along the backbone. researchgate.net In some systems, this compound can also function as a "T-reagent," acting as both a comonomer and a chain transfer agent. researchgate.net This dual role allows for the control of both branch density and length in the final polymer. researchgate.net

Atom Transfer Radical Polymerization (ATRP) : The general mechanism of ATRP involves the generation of active radical species through a reversible redox process catalyzed by a transition metal complex. acs.org An initiator, typically an alkyl halide (R-X), is homolytically cleaved by the metal catalyst in its lower oxidation state (e.g., Cu(I)) to form a propagating radical (R•) and the metal complex in a higher oxidation state (e.g., X-Cu(II)). acs.orggoogle.com The active species is the carbon-centered radical at the end of the growing polymer chain. acs.org This active species adds to monomer units to propagate the chain. The process is controlled by a dynamic equilibrium where the higher-oxidation-state metal complex can deactivate the propagating radical, reforming the dormant halogen-terminated chain. google.comgoogle.com While chain transfer can occur, a well-controlled ATRP process minimizes these events to produce polymers with low polydispersity. acs.org

Cationic Polymerization : Controlled cationic copolymerization of isobutylene with this compound has been achieved using initiating systems such as t-BuCl/FeCl3/iPrOH. rsc.org In this mechanism, the active species is a carbocation at the terminus of the growing polymer chain, which propagates by adding to monomer molecules.

The kinetics of polymerization processes involving this compound are governed by the specific mechanism and reaction conditions.

General Kinetic Dependencies : In ATRP systems, kinetic studies for monomers like styrene show that the rate of polymerization is first order with respect to the concentrations of the monomer, the initiator, and the transition metal catalyst in its activator state. acs.org For polymerization-induced self-assembly (PISA) using techniques like RAFT, the reaction kinetics can exhibit three distinct regimes: an initial period of polymerization of soluble copolymer chains, followed by an acceleration in the rate upon the nucleation of nanoparticles, and a final stage of polymerization within the monomer-swollen nanoparticles. chinesechemsoc.org

Effect of Temperature : Temperature is a critical kinetic parameter. In ATRP, increasing the temperature elevates the rate of polymerization by increasing both the propagation rate constant and the atom transfer equilibrium constant. acs.org However, higher temperatures can also increase the frequency of chain transfer and other side reactions, which can be detrimental to the control over the polymerization. acs.org Similarly, in some palladium-catalyzed copolymerizations, an increase in temperature leads to higher catalyst activity but can result in lower molecular weight polymers due to an increased ratio of the chain transfer rate to the chain growth rate. researchgate.net

Table 2: Summary of Kinetic Dependencies in Relevant Polymerization Processes

Polymerization Method Dependence of Rate on [Monomer] Dependence of Rate on [Initiator] Dependence of Rate on [Catalyst] Key Kinetic Factors
ATRP First Order First Order First Order Temperature, Ligand-to-Metal Ratio acs.org
PISA (RAFT) Complex (multi-regime) Variable Not Applicable Nanoparticle nucleation, Monomer partitioning chinesechemsoc.org

| Ziegler-Natta | Variable | Not Applicable | Variable | Temperature, Comonomer concentration researchgate.netresearchgate.net |

Iv. Post Polymerization Functionalization and Chemical Modifications of P 3 Butenyl Styrene Polymers

Derivatization of Pendant Alkenes in Poly(p-(3-butenyl)styrene) and Copolymers

The pendant alkene groups in poly(this compound) and its copolymers are amenable to a variety of chemical transformations, allowing for the synthesis of a diverse range of functionalized polymers.

Hydrogenation of the pendant butenyl groups in poly(this compound) leads to the formation of poly(p-(butyl)styrene), a saturated polymer with altered physical properties such as increased thermal stability. researchgate.net One effective method for the hydrogenation of unsaturated polymers is through the use of diimide (N₂H₂), which can be generated in situ from the thermal decomposition of p-toluenesulfonylhydrazide (TSH). elsevierpure.comnih.gov This non-catalytic method is advantageous as it avoids the use of heavy metal catalysts, which can be difficult to remove from the final polymer. researchgate.net The reaction is typically carried out in a high-boiling solvent like xylene at elevated temperatures. elsevierpure.com For instance, the hydrogenation of isoprene-styrene diblock copolymers has been successfully achieved using this method, indicating its applicability to polymers with unsaturated moieties. researchgate.netelsevierpure.com Another approach involves catalytic hydrogenation using transition metal catalysts, which can be performed under various pressures and temperatures. researchgate.netacs.org

Table 1: Comparison of Hydrogenation Methods for Unsaturated Polymers

Method Reagents Typical Conditions Advantages Disadvantages
Diimide Hydrogenation p-Toluenesulfonylhydrazide (TSH) Xylene, 135°C Non-catalytic, avoids metal contamination Requires high temperatures, potential for side reactions

The pendant double bonds can be converted to epoxides, which are versatile intermediates for further functionalization. Epoxidation is commonly achieved using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely used reagent. The reaction is typically carried out in a chlorinated solvent such as dichloromethane (B109758) at controlled temperatures.

Following epoxidation, the resulting epoxide ring can be opened to yield a diol, or it can be reacted with various nucleophiles to introduce a wide range of functional groups.

Direct hydroxylation of the butenyl group to form a vicinal diol can be accomplished using reagents like osmium tetroxide (OsO₄) in a catalytic amount, with a co-oxidant such as N-methylmorpholine N-oxide (NMO) to regenerate the osmium tetroxide. nih.govorganic-chemistry.org This reaction, known as the Upjohn dihydroxylation, is highly efficient for the syn-dihydroxylation of alkenes. organic-chemistry.org The resulting diol-functionalized polymer exhibits increased hydrophilicity and provides sites for further reactions, such as esterification or etherification.

Halogens such as bromine can be added across the double bond of the butenyl group. The bromination of polystyrene has been demonstrated using bromine in a suitable solvent, often in the presence of a catalyst like iron(III) chloride. rsc.org This reaction would be expected to proceed similarly with the butenyl group, yielding a dibrominated alkyl side chain.

Hydrohalogenation, the addition of a hydrogen halide like hydrogen bromide (HBr), can also be performed. The regioselectivity of this addition can be controlled by the reaction conditions. In the absence of radical initiators, the reaction typically follows Markovnikov's rule. However, in the presence of peroxides or UV light, anti-Markovnikov addition occurs, leading to the formation of a terminal bromide. pwvas.orglumenlearning.com This allows for selective functionalization at either the internal or terminal carbon of the original double bond.

The thiol-ene reaction is a highly efficient and versatile "click" chemistry approach for the functionalization of the pendant alkenes in poly(this compound). rsc.org This reaction involves the radical-mediated addition of a thiol to the double bond, forming a thioether linkage. researchgate.net The reaction can be initiated by UV light or thermal initiators and is known for its high yields, rapid reaction rates, and tolerance to a wide range of functional groups. nih.govwestmont.edu

A variety of thiols can be utilized, allowing for the introduction of diverse functionalities, including hydroxyl groups, carboxylic acids, and amines. This method provides a straightforward route to modify the surface properties of materials or to create well-defined polymer architectures.

Table 2: Examples of Thiol-Ene Functionalization of Alkenes

Thiol Initiator Resulting Functional Group Reference
2-Mercaptoethanol UV (2-hydroxy-2-methylpropiophenone) Hydroxyl (-OH) westmont.edu
Thiolglycolic acid UV (2-hydroxy-2-methylpropiophenone) Carboxylic acid (-COOH) westmont.edu

The pendant butenyl group itself is not a diene for the Diels-Alder reaction. However, copolymers of this compound with diene-containing monomers can undergo Diels-Alder reactions. More directly, the styrene (B11656) moiety within the polymer backbone can act as a dienophile in certain [4+2] cycloaddition reactions, although this is less common for post-polymerization modification. researchgate.net The Diels-Alder reaction is a powerful tool in polymer chemistry for creating crosslinked networks or for surface functionalization due to its high efficiency and specificity. researchgate.netrsc.org

Grafting Reactions on this compound-Containing Polymer Backbones

The poly(this compound) backbone can serve as a scaffold for the synthesis of graft copolymers. Two primary strategies are employed: "grafting from" and "grafting to".

In the "grafting from" approach, initiating sites are created along the polymer backbone, from which a second polymer chain is grown. For example, the pendant butenyl groups can be functionalized to introduce initiator moieties for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). cmu.eduresearchgate.netrsc.org This allows for the synthesis of graft copolymers with well-defined side chain lengths and low polydispersity. For instance, after converting the butenyl group to a bromoester, ATRP of monomers like styrene or methyl methacrylate (B99206) can be initiated. mdpi.com

The "grafting to" method involves the attachment of pre-synthesized polymer chains to the backbone of poly(this compound). This can be achieved through efficient coupling reactions, such as the thiol-ene click chemistry described earlier, where a thiol-terminated polymer is reacted with the pendant butenyl groups of the backbone polymer. mdpi.com This approach allows for precise control over the characteristics of both the backbone and the grafted chains.

Table 3: Comparison of Grafting Methodologies

Grafting Method Description Advantages Disadvantages
Grafting From Polymer chains are grown from initiating sites on the backbone. High grafting density, well-defined side chains. Potential for side reactions, difficult to characterize grafted chains directly.

Radical Grafting Methods

The unique structure of this compound, containing two carbon-carbon double bonds with differing reactivity, makes it a valuable monomer for creating long-chain branched polypropylene (B1209903) (LCB-PP) through melt radical reactions. In this process, this compound acts as a grafting monomer, contributing to both the stabilization of macroradicals and the promotion of branching reactions. researchgate.net

When used in melt radical grafting onto polypropylene, this compound demonstrates a dual functionality. It effectively stabilizes macroradicals, leading to a more uniform distribution of long-chain branches along the polypropylene backbone. This contrasts with other grafting monomers like styrene and divinylbenzene, which can result in less controlled branching. The resulting LCB-PP exhibits desirable properties such as strain hardening in extensional flow and increased melt strength. researchgate.net

The general mechanism involves the initial generation of radicals on the polypropylene backbone by a radical initiator. These macroradicals can then react with the this compound monomer, leading to the formation of a grafted side chain. The pendant butenyl group on the grafted styrene unit can then participate in further radical reactions, leading to the formation of a branched structure.

ATRP Initiation from Functionalized this compound Polymers

Atom Transfer Radical Polymerization (ATRP) is a powerful technique for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. Polymers containing this compound units can be transformed into macroinitiators for ATRP, enabling the synthesis of graft copolymers. This is typically achieved by functionalizing the pendant butenyl groups to introduce an ATRP initiating site.

A common strategy involves the conversion of the terminal double bond of the butenyl group into a halogenated species, which can then initiate the ATRP of a second monomer. For instance, the pendant butenyl groups can be hydrobrominated to introduce a bromine atom at the terminal position. This bromo-functionalized polymer can then serve as a macroinitiator for the ATRP of various monomers, such as styrene or acrylates, in the presence of a suitable catalyst system (e.g., CuBr/ligand).

The "grafting-from" approach using ATRP allows for the synthesis of graft copolymers with controlled graft density and side-chain length. The number of initiating sites on the backbone polymer can be controlled by the degree of functionalization of the butenyl groups, and the length of the grafted chains can be controlled by the monomer-to-initiator ratio and the polymerization time.

Crosslinking Strategies for this compound Polymers

The presence of reactive functional groups in polymers of this compound allows for the formation of crosslinked networks, which can significantly enhance the mechanical and thermal properties of the material. Both thermally induced and catalyst-mediated crosslinking strategies can be employed.

Copolymers of propylene (B89431) and this compound have been shown to undergo thermally induced crosslinking reactions at elevated temperatures. This process does not require any external crosslinking agents. The pendant styrene units distributed along the polymer chain can engage in intermolecular reactions, leading to the formation of a three-dimensional network structure. This thermal treatment can result in materials with high gel content, indicating a significant degree of crosslinking. The resulting crosslinked polymers often exhibit improved thermal stability and mechanical properties compared to their linear counterparts.

The following table summarizes the effect of thermal treatment on the properties of a poly(propylene-co-p-(3-butenyl)styrene) copolymer:

PropertyBefore Thermal TreatmentAfter Thermal Treatment
SolubilitySoluble in hot xyleneInsoluble (high gel content)
Melt Flow IndexHighLow (indicative of crosslinking)
Mechanical StrengthLowerHigher

Catalyst-mediated reactions provide an alternative route to crosslinking polymers of this compound. One such method is hydrosilylation, which involves the addition of a silicon-hydride bond across the carbon-carbon double bond of the butenyl group, catalyzed by a transition metal complex, typically based on platinum.

For crosslinking, a difunctional or multifunctional silane (B1218182) crosslinking agent is used. The reaction of the Si-H groups of the crosslinker with the pendant butenyl groups on different polymer chains leads to the formation of a crosslinked network. A thiolmethylated crosslinked polystyrene-bound platinum complex has been shown to be an effective catalyst for the hydrosilylation of olefins with silanes. This type of catalyst demonstrates high activity and can be reused multiple times without a significant loss in performance. researchgate.net

The degree of crosslinking can be controlled by the concentration of the crosslinking agent and the catalyst, as well as the reaction conditions. This method allows for the formation of crosslinked materials with tailored properties for various applications.

Introduction of Diverse Functionalities via Post-Modification

The pendant butenyl group in poly(this compound) serves as a versatile handle for the introduction of a wide range of functional groups through various chemical transformations. This allows for the synthesis of functional polymers with tailored properties and applications.

One of the most efficient methods for the functionalization of the butenyl group is the thiol-ene reaction . This "click" chemistry approach involves the radical-mediated addition of a thiol to the terminal double bond of the butenyl group. The reaction is highly efficient, proceeds under mild conditions, and is tolerant of a wide variety of functional groups. By choosing thiols with different functionalities (e.g., hydroxyl, carboxyl, amino groups), a diverse range of functional polymers can be prepared. For example, the reaction of poly(this compound) with 3-mercaptopropyltriethoxysilane (B89376) via a UV-promoted thiol-ene reaction has been used to create organic-inorganic hybrid materials with improved homogeneity. researchgate.netresearchgate.netsci-hub.box

Epoxidation is another valuable post-polymerization modification technique. The butenyl group can be converted to an epoxide ring by treatment with a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is a reactive functional group that can undergo ring-opening reactions with various nucleophiles, such as amines, alcohols, and water, to introduce a wide range of functionalities. The selective epoxidation of styrenic compounds can also be achieved using transition metal oxide catalysts with tert-butyl hydroperoxide (TBHP). researchgate.net

Hydroboration-oxidation provides a route to introduce hydroxyl groups onto the polymer backbone. The reaction of the butenyl group with a borane (B79455) reagent (e.g., borane-tetrahydrofuran (B86392) complex), followed by oxidation with hydrogen peroxide in the presence of a base, results in the anti-Markovnikov addition of a hydroxyl group to the terminal carbon of the butenyl side chain. This transformation converts the hydrophobic polymer into a more hydrophilic material and provides a site for further functionalization. The hydroboration of styrene derivatives can be promoted by catalysts such as Wilkinson's catalyst. rit.eduyoutube.com

The following table summarizes these post-modification reactions and the functionalities they introduce:

ReactionReagentsIntroduced Functionality
Thiol-ene ReactionR-SH, Radical Initiator/UVThioether with functionality from 'R'
EpoxidationPeroxy acid (e.g., m-CPBA)Epoxide
Hydroboration-Oxidation1. BH3-THF 2. H2O2, NaOHPrimary Alcohol

These post-polymerization modification strategies highlight the versatility of poly(this compound) as a platform for the development of a wide range of functional and advanced polymeric materials.

V. Advanced Materials Applications Derived from P 3 Butenyl Styrene Polymers

Specialty Elastomers and Rubbers with Tailored Architectures

The incorporation of p-(3-butenyl)styrene into polymer chains provides a versatile platform for designing specialty elastomers and rubbers. The pendant styrene (B11656) groups introduced along a polyolefin backbone can act as sites for grafting, cross-linking, or creating long-chain branches, enabling precise control over the material's rheological and mechanical properties.

Commodity isotactic polypropylene (B1209903) (PP) typically exhibits low melt strength due to its linear chain structure, which restricts its use in processes requiring high extensional viscosity, such as thermoforming, foaming, and blow molding. acs.org Introducing long-chain branches (LCB) onto the polypropylene backbone is an effective strategy to overcome this limitation. The use of this compound as an asymmetric diene comonomer provides an efficient route to produce high melt strength polypropylene (HMS-PP). acs.orgresearchgate.netx-mol.com

The synthesis process generally involves two key stages. acs.orgresearchgate.net First, propylene (B89431) is copolymerized with a small amount of this compound using a Ziegler-Natta or metallocene catalyst. acs.orgresearchgate.net During this step, the α-olefin moiety of the this compound is preferentially incorporated into the growing PP chain, resulting in a linear copolymer with randomly distributed pendant styrene groups. acs.orgresearchgate.net The second stage occurs during subsequent melt processing, such as extrusion at elevated temperatures (e.g., 200°C). acs.orgx-mol.com At these temperatures, the pendant styrene units on adjacent polymer chains undergo a thermally induced coupling reaction, which may involve mechanisms like Diels-Alder cycloaddition, to form stable, long-chain branches. acs.orgresearchgate.netacs.org

This method allows for direct control over the branch density by adjusting the initial concentration of this compound in the copolymer. acs.orgx-mol.com The resulting LCB-PP exhibits significant strain hardening in extensional flow, a characteristic feature of high melt strength. acs.orgcapes.gov.br Even with a low number of branches (an average of one to four per chain), the melt strength is dramatically improved, enhancing its processability for demanding applications. acs.orgx-mol.com This approach is considered both efficient and economical as it can be integrated into existing commercial PP production processes. acs.orgresearchgate.net

Table 1: Research Findings on this compound in HMS-PP Synthesis

Catalyst System Polymerization Method Role of this compound (BSt) Key Finding Reference
4th Gen. MgCl₂-supported TiCl₄ Slurry Polymerization & Extrusion Comonomer for LCB formation Creates linear PP-co-BSt, which forms LCBs via thermal coupling of pendant styrene units during extrusion, yielding HMS-PP. acs.orgresearchgate.netx-mol.com acs.org
rac-CH₂(3-tert-butyl-Ind)₂ZrCl₂/MAO Solution Polymerization & Thermal Treatment Comonomer for cross-linking Pendant styrene groups on PP-co-BSt chains undergo interchain Diels-Alder cycloaddition at >160°C to form a cross-linked network. researchgate.netacs.org researchgate.net

Thermoplastic elastomers (TPEs) combine the processing ease of thermoplastics with the elasticity of thermoset rubbers. researchgate.net The creation of long-chain branched structures is a key strategy in developing novel polyolefin-based TPEs. This compound has been investigated as a "T-reagent" in metallocene-catalyzed polymerization to produce LCB polyolefins suitable for TPE applications. researchgate.net

In this context, the this compound comonomer allows for the controlled introduction of branching. researchgate.net By adjusting the concentration of the comonomer and other reaction parameters, both the density and length of the branches can be tailored. researchgate.net This control over the molecular architecture is crucial for tuning the properties of the resulting TPEs, such as their flexibility, elasticity, and mechanical performance. researchgate.netgoogle.comjustia.com For instance, the synthesis of branch-block copolymers using mixed metallocene catalysts can yield materials with both crystallizable (hard) segments and amorphous (soft) segments, a hallmark of high-performance TPEs. researchgate.net The pendant styrene groups introduced by the comonomer can also serve as reactive sites for creating graft copolymers, further expanding the range of achievable properties. doi.org

Functional Polymers for Catalysis and Separations

The unique reactivity of this compound makes it an ideal building block for functional polymers used in catalysis and separation technologies. The pendant reactive groups can be used to immobilize catalytic species or to create specific porous structures for membrane applications.

Immobilizing homogeneous catalysts onto polymer supports combines the high activity and selectivity of the catalyst with the ease of separation and recyclability of a heterogeneous system. Polymers derived from this compound are effective supports for this purpose.

One advanced application involves the creation of core-shell bottlebrush copolymers for one-pot cascade reactions. mdpi.com In a reported synthesis, Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization was used. The vinyl group of this compound participated in the initial RAFT polymerization to form the "core" of the brush polymer, leaving the 3-butenyl double bond pendant. These pendant butenyl groups were later cross-linked via a metathesis reaction to stabilize the structure. mdpi.com This architecture allows for the site isolation of incompatible catalysts, such as an acid and a base, within the same polymer compartment, enabling multi-step reactions to proceed in a single pot. mdpi.com

In other work, the copolymerization of propylene and this compound using metallocene catalysts yields functional polypropylenes with pendant vinylbenzene groups. doi.orgsemanticscholar.org These reactive groups can be quantitatively converted into other functionalities, such as carboxylic acid or amino groups, through post-polymerization modification like thiol-ene addition. semanticscholar.org These functionalized polymers can then serve as ligands or supports for catalytic metals or as macroinitiators for grafting other polymer chains via techniques like Atom Transfer Radical Polymerization (ATRP). doi.org

Table 2: Application of this compound in Polymer-Supported Catalysis

Polymer Architecture Synthesis Technique Function of this compound Application Reference
Core-Shell Bottlebrush Copolymer RAFT Polymerization & Metathesis Cross-linker via 3-butenyl group after initial polymerization through vinyl group. Site isolation of acid and base catalysts for one-pot cascade reactions. mdpi.com
Functionalized Polypropylene Metallocene Copolymerization & Thiol-ene Addition Introduces pendant styrenic groups for post-polymerization functionalization (e.g., to -COOH). Creates functional polymers with high thermal stability for potential catalytic applications. semanticscholar.org

The self-assembly of block copolymers (BCPs) is a powerful method for creating highly ordered nanostructures suitable for advanced membranes and adsorbents. Block copolymers containing this compound units have been used to generate such materials.

A notable strategy involves the intramolecular cross-linking of BCPs to downsize the features of microphase-separated structures. researchgate.net For example, a block copolymer consisting of a poly[styrene-stat-(p-3-butenyl styrene)] block and a polylactide block was synthesized. The this compound units within the polystyrene block were subjected to a Ru-catalyzed olefin metathesis reaction, causing the polymer chains to collapse and form single-chain nanoparticles. This process allows for the creation of smaller, more controlled domain sizes in the bulk material, a desirable feature for high-resolution nanoporous templates used in filtration and separation. researchgate.net The resulting nanoporous structures can be used directly or as templates to create replicas from other materials.

Smart and Responsive Materials from this compound Derivatives

"Smart" or "responsive" materials can change their properties in response to external stimuli like temperature, pH, or light. The functional handles provided by this compound can be used to integrate responsive polymer segments into new material architectures.

For example, this compound has been incorporated into core-shell bottlebrush copolymers that feature an outer shell made of poly(N-isopropylacrylamide) (PNIPAAm). mdpi.com PNIPAAm is a well-known thermoresponsive polymer that exhibits a lower critical solution temperature (LCST) in water around 32°C. Below the LCST, the PNIPAAm shell is hydrophilic and swollen, while above it, the shell becomes hydrophobic and collapses. This stimulus-responsive behavior, integrated into a stable, cross-linked architecture enabled by this compound, can be harnessed for applications such as controlled drug delivery, smart catalysts, or sensors. mdpi.comacs.org

High-Performance Composites and Blends with this compound Polymers

The incorporation of this compound into polymer structures is a key strategy for developing high-performance composites and blends. Its primary role is often to serve as a reactive comonomer that can induce crosslinking or branching, thereby significantly enhancing the thermomechanical properties of the matrix polymer.

A significant application is the synthesis of high-melt-strength polypropylene (HMS-PP) by incorporating this compound as an asymmetric diene comonomer. acs.orgresearchgate.net During polymerization, the α-olefin moiety of the butenyl group is selectively incorporated into the PP chain, leaving pendant styrene groups. acs.orgresearchgate.net In a subsequent extrusion process at elevated temperatures, these pendant styrene units facilitate an in-situ coupling reaction between polymer chains, creating long-chain-branched (LCB) structures. acs.org The resulting LCB-PP exhibits substantially higher melt strength and strain-hardening behavior under elongation flow compared to its linear counterpart. acs.orgresearchgate.net Blends of this LCB-PP with linear PP also show enhanced melt strength, which is critical for processing operations like film blowing and foaming. acs.orgresearchgate.net

The impact of matrix modification on the mechanical properties of polymer composites is significant. While direct data for this compound was not detailed in the sources, a related study on wood-polypropylene composites using divinyl benzene (B151609) (DVB) as a crosslinking agent illustrates the potential benefits.

Table 1: Effect of Matrix Modification on Mechanical Properties of Wood-Polypropylene (WP) Composites

Composite Type Tensile Strength (MPa) Flexural Strength (MPa) Impact Strength (kJ/m²)
Unmodified (WP) 16.5 29.8 3.5
Modified (WMPD0)* 53.0 82.9 6.1

*WMPD0 refers to composites with a modified polypropylene matrix, demonstrating a 221% increase in tensile strength, 178% in flexural strength, and 75% in impact strength relative to the unmodified composite. mdpi.com This highlights the effectiveness of using reactive monomers to enhance composite performance.

Electronic and Optoelectronic Materials (e.g., for Capacitors, Photovoltaics - as materials)

Polymers derived from this compound are being developed for advanced electronic applications, most notably as dielectric materials in high-energy-density capacitors.

The strategy involves synthesizing thermally cross-linkable isotactic poly(propylene-co-p-(3-butenyl)styrene) (PP-BSt) copolymers. tandfonline.comaip.org Standard polypropylene (PP) is a widely used capacitor dielectric due to its low dielectric loss and high breakdown strength, but it suffers from a relatively low dielectric constant (around 2.2), which limits its energy storage density. tandfonline.com By copolymerizing PP with this compound (BSt), a cross-linkable material is produced that overcomes this limitation. tandfonline.comaip.org

Upon thermal treatment, the pendant styrene groups on the BSt units crosslink, which enhances the material's properties. aip.orgresearchgate.net This crosslinking systematically increases both the dielectric constant and the breakdown strength of the PP film without increasing the energy loss. aip.orgresearchgate.net A cross-linked PP film containing 3.65 mol% of BSt units (x-PP-3) has been shown to exhibit a dielectric constant of approximately 3, a high breakdown strength of 645-650 MV/m, and an energy storage capacity greater than 5 J/cm³. tandfonline.comaip.orgresearchgate.net This energy density is more than double that of the current industry standard, biaxially oriented polypropylene (BOPP), making these materials highly promising for next-generation power systems. tandfonline.comaip.org Furthermore, these improved dielectric properties remain stable across a wide range of operating temperatures and frequencies. tandfonline.com

Table 3: Dielectric Properties of Cross-linked Polypropylene (x-PP) Films with Varying this compound (BSt) Content

Film Sample BSt Content (mol%) Dielectric Constant (ε) Breakdown Strength (E) (MV/m) Energy Density (J/cm³)
BOPP (Reference) 0 ~2.2 ~640 ~2-3
x-PP-1 0.64 ~2.6 ~620 >3
x-PP-2 2.97 ~2.8 ~630 >4
x-PP-3 3.65 ~3.0 645 >5

*Data compiled from studies on thermally cross-linkable isotactic poly(propylene-co-p-(3-butenyl)styrene) copolymers. tandfonline.comaip.orgresearchgate.net

In the field of organic photovoltaics (OPVs), the morphology of the active layer, often composed of donor-acceptor block copolymers, is critical for device performance. escholarship.org Efficient charge separation requires controlled microphase separation into well-defined nanodomains. acs.org While the principles of using BCPs to control morphology are highly relevant, and this compound is used to create such structured BCPs, the reviewed sources did not provide direct examples of this compound-based polymers being used as the primary photoactive material in OPV devices.

Vi. Analytical and Characterization Methodologies for P 3 Butenyl Styrene and Its Polymers Research Focused

Spectroscopic Techniques for Polymer Microstructure and Composition Analysis

Spectroscopic methods are indispensable for elucidating the detailed microstructure and chemical composition of polymers derived from p-(3-butenyl)styrene. These techniques provide insights into the arrangement of monomer units, the presence of functional groups, and the changes that occur during polymerization and subsequent modifications.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Branching and Functional Group Distribution

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of this compound-based polymers. Both ¹H and ¹³C NMR are utilized to identify and quantify the distribution of functional groups and the extent of branching. rsc.orgresearchgate.netdoi.orgresearchgate.netresearchgate.net

In the ¹H NMR spectrum of copolymers containing this compound, distinct signals corresponding to different protons allow for the determination of the polymer's composition. For instance, in a long-chain branched polypropylene-p-(3-butenyl)styrene (LCB PP-BSt) copolymer, the pendant styrene (B11656) functionality is identified by vinyl protons at chemical shifts of approximately 6.8, 5.7, and 5.2 ppm, and aromatic protons at 7.3 and 7.15 ppm. aip.org The branch points themselves can be identified by a characteristic aromatic proton signal at around 7.1 ppm. aip.org The degree of incorporation of the this compound comonomer can be quantified by comparing the integration of these characteristic peaks. aip.org

Furthermore, NMR is instrumental in confirming the structure of the resulting polymers after chemical modifications. doi.org For example, in the synthesis of graft copolymers, the disappearance of signals from the vinylbenzene groups and the appearance of new signals corresponding to the grafted polymer chains confirm the success of the grafting reaction. doi.org

Table 1: Representative ¹H NMR Chemical Shifts for a Long-Chain Branched Polypropylene-co-p-(3-Butenyl)styrene Polymer aip.org

Chemical Shift (ppm)Assignment
7.3 and 7.15Aromatic protons of pendant styrene units
7.1Aromatic protons at long-chain branch points
6.8, 5.7, and 5.2Vinyl protons of pendant styrene units

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Chemical Transformation Monitoring

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to monitor the chemical transformations occurring during the polymerization of this compound and subsequent reactions. rsc.orgirdg.orgmdpi.comacademie-sciences.fr These non-destructive methods can track the conversion of monomers and the formation of new chemical bonds in real-time. irdg.orgacademie-sciences.fr

During polymerization, the consumption of the this compound monomer can be followed by monitoring the decrease in the intensity of the characteristic absorption band of its terminal olefin group, which appears around 1642 cm⁻¹ in the IR spectrum. rsc.org The disappearance of this band indicates a high conversion of the monomer into the polymer. rsc.org

Raman spectroscopy is particularly advantageous for monitoring polymerization reactions as it is a scattering technique, allowing for the analysis of bulk samples without the need for thin films, which can sometimes lead to misleading kinetic data. irdg.org It is well-suited for detecting changes in chemical bonds during polymerization. mdpi.com For instance, the decrease in the intensity of the peak at 1640 cm⁻¹, corresponding to the reactive group, can be used to calculate the conversion of the monomer to the polymer. mdpi.com

Chromatographic Methods for Molecular Weight and Molecular Weight Distribution Determination

Chromatographic techniques are essential for determining the molecular weight (MW) and molecular weight distribution (MWD) of polymers, which are critical parameters influencing their physical and mechanical properties.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) with Multiple Detectors

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary method for analyzing the molecular weight and MWD of this compound-based polymers. rsc.orgresearchgate.netwikipedia.org This technique separates polymer molecules based on their hydrodynamic volume in solution. wikipedia.org

Modern GPC/SEC systems are often equipped with multiple detectors, such as a refractive index (RI) detector, a viscometer, and a multi-angle light scattering (MALS) detector, to provide comprehensive information about the polymer. researchgate.netceitec.cz The use of triple detectors allows for the determination of absolute molecular weight, as well as insights into the polymer's architecture, such as the degree of branching. researchgate.net For long-chain branched polymers, the combination of GPC with these detectors is crucial for understanding the relationship between the branching structure and the elution behavior. researchgate.net

In the analysis of copolymers of this compound, GPC is used to determine the weight-average molecular weight (Mw) and the polydispersity index (PDI), which is a measure of the breadth of the molecular weight distribution. doi.org For example, in the study of isotactic polypropylene (B1209903) graft copolymers, GPC analysis was employed to calculate the Mw and MWD of the resulting polymers. doi.org

Table 2: Example of GPC/SEC Data for a this compound Containing Block Copolymer rsc.org

Polymer SampleMn ( g/mol ) (by ¹H NMR)Mn ( g/mol ) (by SEC)PDI (Mw/Mn) (by SEC)
SBS₅ₖ–LA₇ₖ11,70011,7001.10

SBS₅ₖ–LA₇ₖ refers to a block copolymer of poly{[styrene-stat-(p-3-butenyl styrene)]-block-(rac-lactide)}. Mn represents the number-average molecular weight. PDI is the polydispersity index.

Thermal Analysis of this compound-Based Materials

Thermal analysis techniques are employed to investigate the thermal properties of materials, such as phase transitions and thermal stability. These properties are critical for determining the processing conditions and end-use applications of this compound-based polymers.

Differential Scanning Calorimetry (DSC) for Phase Behavior and Transitions

Differential Scanning Calorimetry (DSC) is a widely used thermal analysis technique to measure the heat flow associated with transitions in a material as a function of temperature. wikipedia.orgnih.govnumberanalytics.com For polymers, DSC is used to determine key thermal properties such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). wikipedia.orgtainstruments.com

In the context of this compound polymers, DSC is used to study the effect of the incorporation of the comonomer and the resulting polymer architecture on the thermal transitions. For example, in block copolymers containing a poly{[styrene-stat-(p-3-butenyl styrene)]} block, DSC can be used to measure the glass transition temperature of this block. rsc.org It has been observed that intramolecular crosslinking of this block can lead to a significant increase in its Tg. rsc.org

DSC is also used to examine the melting and crystallization behavior of polypropylene modified with this compound. The melting temperature of such polymers can be influenced by the branch density, with a gradual reduction in Tm observed with an increase in branching. dtic.mil DSC curves are typically recorded during heating and cooling cycles to understand the thermal history and processing effects on the material's phase behavior. aip.org

Table 3: Illustrative DSC Data for a this compound-Containing Block Copolymer and its Crosslinked Derivative rsc.org

Polymer SampleGlass Transition Temperature (Tg) of SBS block (°C)
SBS₅ₖ–LA₇ₖ50
SBS₅ₖ(cl)–LA₇ₖNot reported, but significantly increased

SBS₅ₖ–LA₇ₖ and SBS₅ₖ(cl)–LA₇ₖ refer to the uncrosslinked and crosslinked block copolymers, respectively.

Thermogravimetric Analysis (TGA) for Thermal Stability Studies

Thermogravimetric Analysis (TGA) is a crucial technique for determining the thermal stability of polymers. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

For polymers derived from this compound, TGA provides insights into their degradation behavior. For instance, TGA has been used to study thioester-containing polymers, which showed moderate thermal stability, being stable up to 250 °C. semanticscholar.org In studies of acrylonitrile (B1666552) butadiene styrene (ABS) polymers, TGA curves revealed a single mass loss in the temperature range of 350–500 °C. mdpi.com The degradation of polystyrene, a related polymer, occurs in a rapid single step between 400–490 °C, with a maximum mass loss rate at 440 °C. csic.es

The thermal stability of copolymers can also be enhanced. For example, the incorporation of a fluorine group into maleic anhydride-styrene copolymers significantly improved their thermal stability. researchgate.net In another study, the reactive extrusion of poly(lactic acid) (PLA) with a styrene-acrylic multi-functional-epoxide oligomeric reactive agent led to an increase in the onset decomposition temperature. nih.gov

Below is a data table summarizing the thermal degradation characteristics of various polymers, including those related to this compound, as determined by TGA.

Polymer SystemDecomposition Temperature Range (°C)Key Observations
Thioester-containing polymersStable up to 250Moderate thermal stability. semanticscholar.org
Acrylonitrile Butadiene Styrene (ABS)350 - 500Single mass loss event. mdpi.com
Polystyrene (PS)400 - 490Rapid, single-step degradation. csic.es
Fluorinated maleic anhydride-styrene copolymerTd = 452.5Enhanced thermal stability due to fluorine group. researchgate.net
Poly(lactic acid) (PLA) with reactive extrusionIncreased onset decomposition temperatureReactive agent improves thermal performance. nih.gov

Rheological Properties of this compound-Derived Polymers

The rheological properties of polymers, which describe how they flow and deform, are critical for their processing and application. For polymers derived from this compound, rheology is particularly important for understanding the effects of their molecular architecture, such as long-chain branching.

Melt rheology, specifically oscillatory shear and extensional flow measurements, is a powerful tool for probing the structure of branched polymers. dtic.milconicet.gov.ar Long-chain branched (LCB) polymers exhibit distinct rheological behaviors compared to their linear counterparts. dtic.miluoi.gr

A key characteristic of LCB polymers is strain hardening, which is the significant increase in extensional viscosity at high strain rates. capes.gov.brscimed.co.uk This property is crucial for processes like film blowing and foaming, as it provides melt stability. dtic.mil For example, a long-chain branched polypropylene (LCBPP) with just three branches showed an extensional viscosity 180 times higher than a linear polypropylene of similar molecular weight. dtic.mil The use of this compound as a "T-reagent" in polymerization allows for the creation of LCBPP with controlled branch densities, which directly influences the melt rheology. dtic.milresearchgate.netresearchgate.net

The following table presents a comparison of the rheological properties of linear and long-chain branched polypropylene.

Polymer TypeBranchingExtensional Viscosity BehaviorSignificance
Linear Polypropylene (PP)NoneLow melt strength, no significant strain hardening. acs.orgresearchgate.netLimited processability in applications requiring high melt stability. dtic.mil
Long-Chain Branched Polypropylene (LCBPP)Controlled via this compoundHigh melt strength, significant strain hardening. dtic.milcapes.gov.brEnhanced stability for film blowing and foaming. dtic.mil

The rheological behavior of this compound-derived polymers is directly correlated with the specifics of their long-chain branching structure, including branch density and length. dtic.mil Systematic studies have shown that for LCBPPs with similar molecular weights, an increase in branch density leads to a systematic increase in zero-shear viscosity. researchgate.net

The presence of LCB structures introduces long relaxation times, which can be observed in dynamic viscoelastic measurements. conicet.gov.arresearchgate.net This is because the branched architecture hinders the polymer chains' ability to relax. Highly branched materials can even exhibit gel-like behavior. conicet.gov.ar The degree of strain hardening is also directly influenced by the degree of branching. scimed.co.uk

The following table illustrates the relationship between long-chain branching parameters and the resulting rheological properties.

Branching ParameterEffect on RheologyMeasurement Technique
Branch DensityIncreased zero-shear viscosity. researchgate.netSmall-amplitude oscillatory shear. researchgate.net
Branch LengthAffects the magnitude of extensional viscosity. dtic.milExtensional flow measurements. dtic.mil
Overall BranchingLeads to longer relaxation times and potential gel-like behavior. conicet.gov.arDynamic viscoelastic measurements. conicet.gov.arresearchgate.net

Morphological Characterization of Self-Assembled and Crosslinked Structures

The ability of block copolymers derived from this compound to self-assemble into ordered nanostructures is a key area of research. The morphology of these structures can be visualized using high-resolution microscopy techniques.

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are indispensable tools for visualizing the nanostructures formed by the self-assembly of block copolymers. researchgate.netresearchgate.net These techniques allow for the direct observation of morphologies such as lamellae, cylinders, and spheres. rice.edu

For instance, TEM has been used to analyze bottlebrush copolymers with a crosslinkable poly[4-(3-butenyl)styrene] shell, revealing the formation of well-defined organic nanotubes after crosslinking and removal of a degradable core. rice.eduacs.orgacs.org In another study, TEM and small-angle X-ray scattering (SAXS) were used to show that intramolecularly crosslinked block copolymers of poly[styrene-st-(p-3-butenyl styrene)] and poly(rac-lactide) exhibited a reduction in the size of their lamellar and cylindrical structures. researchgate.netrsc.org SEM analysis of bottlebrush block copolymers has also revealed the formation of large domains with various morphologies depending on the block lengths. rice.edu

Atomic Force Microscopy (AFM) is a powerful technique for studying the surface topography and microphase separation of polymers at the nanoscale. nih.govmdpi.comnih.gov In tapping mode, AFM can simultaneously provide information about the surface morphology and the mechanical properties of different microdomains. nih.gov

AFM has been successfully used to observe the downsizing of hexagonally close-packed cylinder structures in thin films of intramolecularly crosslinked block copolymers containing this compound. rsc.orgresearchgate.net This demonstrates the potential of this approach for applications in nanolithography. rsc.org Furthermore, AFM has been employed to visualize the well-defined cylindrical structure of poly(tert-butyl acrylate) molecular bottlebrushes. acs.org The introduction of unsaturated double bonds from monomers like this compound has also been shown by AFM to improve the compatibility between different polymers in a blend. researchgate.net

Small-Angle X-ray Scattering (SAXS) for Domain Structure Analysis

Small-Angle X-ray Scattering (SAXS) is a powerful analytical technique used to investigate the nanoscale structure of materials. In the context of polymers derived from this compound, SAXS is particularly valuable for characterizing the morphology and domain spacing of block copolymers (BCPs) in which this compound is incorporated. This technique provides detailed insights into the self-assembled structures that these polymers form, which is crucial for their application in fields like nanolithography and advanced materials.

Research has demonstrated the utility of SAXS in analyzing block copolymers composed of a statistical copolymer of styrene and this compound with other polymer blocks, such as poly(rac-lactide) (PLA). rsc.orgrsc.org In these studies, the pendant butenyl groups on the styrene units serve as crosslinkable sites. SAXS is employed to study the microphase-separated structures of these BCPs both before and after intramolecular crosslinking. rsc.orgrsc.org

The SAXS profiles of these polymers are typically obtained from bulk samples that have been thermally annealed to achieve well-ordered structures. rsc.org The position and number of scattering peaks in a SAXS profile reveal the type of morphology present. For instance, a primary scattering peak (q) followed by higher-ordered peaks at integer multiples (2q, 3q, 4q, etc.) is indicative of a lamellar (LAM) morphology. rsc.org A hexagonally close-packed cylinder (HEX) structure, on the other hand, would show a different characteristic peak ratio. rsc.orgrsc.org

A key parameter derived from SAXS data is the domain spacing (d), which represents the size of the repeating nanostructure. It is calculated from the position of the primary scattering peak (q) using the formula d = 2π/q. rsc.org Research has shown that by intramolecularly crosslinking the poly[styrene-st-(p-3-butenyl)styrene] block, the chain dimensions become more restricted, leading to a reduction in the domain spacing of the microphase-separated structures. rsc.orgrsc.org This ability to tune the domain size is a significant finding, as smaller feature sizes are highly desirable for next-generation lithographic applications. rsc.org

For example, in a study of a poly{[styrene-stat-(p-3-butenyl styrene)]-block-(rac-lactide)} (SBS–LA) block copolymer, the initial lamellar structure had a domain spacing of 15.2 nm. rsc.org After intramolecular crosslinking of the SBS block, SAXS analysis revealed that the lamellar morphology was retained, but the domain spacing was reduced to 13.4 nm, representing a 12% decrease. rsc.org The degree of this size reduction can be controlled by varying the crosslink density, with demonstrated decreases of up to 22%. rsc.org

The table below summarizes morphological characteristics determined by SAXS for a series of linear and crosslinked block copolymers containing this compound.

Polymer SampleMorphologyPrimary Scattering Peak (q*) (nm⁻¹)Domain Spacing (d) (nm)
SBS₈ₖ–LA₈ₖLamellar (LAM)0.41315.2
SBS₈ₖ(cl)–LA₈ₖLamellar (LAM)0.46913.4

Data sourced from research on downsizing microphase-separated structures. rsc.org

This demonstrates that SAXS is an indispensable tool for quantifying the structural changes in this compound-containing polymers, providing critical data on domain morphology and the precise tuning of feature sizes through chemical modifications like crosslinking. rsc.orgrsc.org

Vii. Theoretical and Computational Studies of P 3 Butenyl Styrene Systems

Quantum Chemical Calculations on p-(3-Butenyl)styrene Reactivity and Electronic Structure

Quantum chemical calculations are instrumental in elucidating the intrinsic reactivity and electronic properties of molecules. For this compound, these methods can explain its selective reactivity during copolymerization, where one double bond preferentially reacts over the other.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, making it highly suitable for studying reaction mechanisms. mdpi.com In the context of this compound polymerization, DFT can be employed to calculate the energetics of different reaction pathways, identify transition states, and determine activation barriers. mdpi.commdpi.comacs.org

A critical aspect of BSt chemistry is its use as a comonomer or "T-reagent" in Ziegler-Natta or metallocene-catalyzed olefin polymerizations, notably with propylene (B89431). researchgate.netresearchgate.net Experimental evidence shows that the α-olefin of the butenyl group undergoes a predominant coordination/1,2-insertion into the growing polymer chain, leaving the styrene (B11656) moiety's double bond pendant to the main chain. researchgate.net This pendant group can then participate in subsequent reactions to form long-chain branches.

DFT calculations can rationalize this observed selectivity by modeling the interaction of the BSt monomer with the catalyst's active site. The calculations would typically involve mapping the potential energy surface for two competing pathways:

Butenyl Group Insertion: The coordination of the terminal double bond of the 3-butenyl group to the catalyst's metal center, followed by insertion into the polymer chain.

Styrenyl Group Insertion: The coordination of the vinyl group on the aromatic ring, followed by its insertion.

By calculating the Gibbs free energy (ΔG) for the transition states of both pathways, the kinetic favorability of each route can be compared. mdpi.com A lower activation energy for the butenyl insertion pathway would provide a quantitative explanation for the experimentally observed chemoselectivity. rsc.org These theoretical results can help in understanding the specific role of additives and the influence of the catalyst structure on polymerization activity and selectivity. mdpi.com

Reaction PathwayIntermediate SpeciesTransition StateActivation Energy (ΔG‡) (Illustrative)ProductKinetic Favorability
Butenyl Insertion Catalyst---(η²-butenyl) Complex[Catalyst---BSt]‡butenylLower EnergyLinear polymer with pendant styrene groupKinetically Favored
Styrenyl Insertion Catalyst---(η²-styrenyl) Complex[Catalyst---BSt]‡styrenylHigher EnergyLinear polymer with pendant butenyl groupKinetically Disfavored

Table 1: An illustrative table showing the type of comparative energetic data that can be obtained from DFT calculations to explain the selective reactivity of this compound in copolymerization. The activation energies are conceptual and serve to demonstrate the expected outcome based on experimental observations.

The three-dimensional structure and flexibility of the this compound monomer and its corresponding polymer units influence both reactivity and bulk material properties. Conformational analysis, often performed using computational methods like DFT, can map the potential energy landscape as a function of bond rotations. uni-regensburg.de

For the BSt monomer, key conformational degrees of freedom include the rotation around the single bonds connecting the butenyl group to the styrene ring. Different conformations (e.g., gauche vs. anti) will have varying energies, and understanding the lowest energy conformations is crucial for modeling its approach to a catalyst active site.

Once incorporated into a polymer, the pendant styrene groups can engage in intermolecular interactions. uni-regensburg.de These include:

π-π Stacking: The aromatic rings of the styrene units on adjacent polymer chains can stack, leading to attractive, non-covalent interactions.

Computational studies can quantify the strength of these interactions and predict how they influence the packing of polymer chains. uni-regensburg.de For example, DFT calculations can model the interaction energy of two parallel styrene units as a function of their separation and orientation, providing insight into the stability of π-stacked configurations. This information is vital for understanding the initial stages of aggregation and the morphology of the final polymer. nih.gov

Molecular Dynamics Simulations of this compound Polymerization and Polymer Behavior

While quantum mechanics is ideal for studying individual reaction steps, molecular dynamics (MD) simulations are used to model the collective motion and behavior of thousands or millions of atoms over time. dtic.millammpstube.com This makes MD a powerful tool for bridging the gap between molecular-level structure and macroscopic material properties. iitb.ac.inbuaa.edu.cn

For systems involving this compound, MD simulations can be applied in two main areas:

Simulating Polymerization: Hybrid MD-Monte Carlo algorithms can simulate the growth of polymer chains in situ. acs.org For a copolymerization involving BSt, an MD simulation could model the diffusion of monomers to catalyst sites and the subsequent chain growth, explicitly tracking the formation of long-chain branches as pendant styrene groups react. This allows researchers to observe the evolution of the polymer architecture, including the distribution of branch lengths and the onset of network formation. acs.org

Simulating Polymer Melt Behavior: Once a polymer architecture is known (either from experiments or polymerization simulations), MD can be used to model the behavior of the bulk material, particularly in the melt state. aip.orgd-nb.info For long-chain branched polypropylene (B1209903) (LCB-PP) created using BSt, MD simulations can predict key rheological properties by modeling the movement and entanglement of polymer chains. buaa.edu.cn For instance, simulations can reveal how the presence of long branches restricts chain mobility compared to linear polymers, leading to higher viscosity and elasticity, which are hallmarks of these materials. dtic.mil

Monte Carlo Simulations for Copolymer Composition and Sequence Distribution

Monte Carlo (MC) methods are statistical techniques that use random sampling to obtain numerical results. vt.edumdpi.com In polymer science, they are particularly effective for modeling copolymerization, allowing for the prediction of properties like copolymer composition, sequence distribution, and molecular weight distribution without simulating the physical motion of every atom. vt.educapes.gov.brresearchgate.net

When copolymerizing a monomer like propylene with this compound, the resulting polymer's properties depend heavily on how the BSt units are distributed along the chain. An MC simulation of this process would work as follows:

Define Probabilities: The probability of adding a propylene monomer versus a BSt monomer to a growing chain is determined by the monomer feed concentrations and their respective reactivity ratios. These ratios quantify the preference of a growing chain ending in one type of monomer to add the same type versus the other type. researchgate.net

Simulate Chain Growth: The simulation proceeds step-by-step, using a random number generator to decide which monomer is added next based on the defined probabilities. mdpi.com This process is repeated for thousands of chains to build a representative ensemble of polymer molecules.

Analyze Distribution: From the simulated ensemble, detailed statistics can be extracted, including the average BSt content, the distribution of BSt among chains, and the sequence distribution (e.g., are the BSt units randomly distributed, or do they tend to form blocks?). capes.gov.brresearchgate.net

MC simulations are invaluable for understanding how reaction conditions (like monomer feed ratio) affect the final polymer microstructure, which in turn dictates its properties. vt.edu

Structure-Property Relationship Predictions for this compound Polymers

A primary goal of incorporating BSt into polymers like polypropylene is to create long-chain branches (LCB) that modify the material's properties, especially its melt rheology. dtic.milpsu.edu The combination of experimental data and computational modeling allows for the establishment of clear structure-property relationships. conicet.gov.ar

The concentration of BSt used during polymerization acts as a control knob for the density of branch points in the final polymer. dtic.mil Systematic studies, where polymers are synthesized with varying BSt content, reveal a direct correlation between the molecular architecture and macroscopic behavior. dtic.milresearchgate.net

Key relationships observed in LCB polypropylene synthesized using this compound include:

Melt Strength and Strain Hardening: The presence of even a small number of long-chain branches drastically increases the polymer's resistance to stretching in the molten state, a phenomenon known as strain hardening. dtic.mil This is critical for processing methods like film blowing and foaming, where melt stability is required. dtic.mil Computational models can link this macroscopic behavior to the increased number of entanglement points and restricted chain relaxation caused by the branches.

Viscosity: As the branch density increases (due to higher BSt concentration), the zero-shear viscosity of the polymer melt also systematically increases for a given molecular weight. researchgate.net

Crystallinity and Melting Temperature: The introduction of branch points disrupts the regular chain packing required for crystallization. Consequently, an increase in BSt content generally leads to a reduction in both the degree of crystallinity and the melting temperature (Tm) of the polymer. dtic.mil

SampleBSt Concentration (mol/L)Branch Points (per 10,000 C)Weight-Average Molecular Weight (Mw, g/mol )Melting Temp. (Tm, °C)Key Rheological Property
Linear iPP00~250,000~150Low melt strength
LCB-PP 1LowLow~250,000Slightly ReducedModerate strain hardening
LCB-PP 2MediumMedium~250,000ReducedSignificant strain hardening
LCB-PP 3High3.3~250,000Further ReducedHigh melt strength, high viscosity

Table 2: A summary of typical structure-property relationships for long-chain branched polypropylene (LCB-PP) prepared using this compound (BSt) as a branching comonomer. Data is synthesized from findings reported in literature. researchgate.netdtic.mil Note that molecular weights are often kept similar to isolate the effect of branching.

Viii. Environmental and Sustainability Aspects in P 3 Butenyl Styrene Research

Degradation and Recycling Studies of p-(3-Butenyl)styrene Polymers

Polymers incorporating this compound possess unique characteristics due to the presence of the pendant butenyl group, which can act as a site for cross-linking or further functionalization. acs.orgrsc.org The stability of the resulting polymer networks makes research into their end-of-life options, such as degradation and recycling, a critical area of focus.

While specific degradation studies exclusively on homopolymers of this compound are not widely documented, research on related styrenic polymers provides a basis for understanding potential recycling pathways. Chemical recycling, which aims to break down polymers into their constituent monomers or other valuable platform chemicals, is a promising strategy for styrenic polymer waste. ethz.chrsc.org Methods like pyrolysis, hydrolysis, and other forms of depolymerization are being explored to create closed-loop systems. researchgate.netacs.org

Pyrolysis is a thermal degradation process in an oxygen-free environment that can break down complex polymer chains into smaller molecules. csic.es Studies on polystyrene (PS) show that pyrolysis can yield styrene (B11656) monomer, along with other aromatic compounds like toluene, ethylbenzene (B125841), and benzene (B151609). csic.esimist.ma The conditions of pyrolysis, such as temperature, can influence the product distribution. For instance, pyrolysis of polystyrene is typically effective in a temperature range of 400–650 °C. csic.es

Table 1: Common Products from Pyrolysis of Polystyrene Waste. csic.esimist.ma
Product CategoryExamplesSignificance
MonomerStyreneCan be purified and re-polymerized to produce virgin-quality polymer.
Aromatic HydrocarbonsToluene, Benzene, Ethylbenzene, α-methylstyreneValuable chemical feedstocks for various industrial processes.
Dimers and TrimersBibenzyl, 1,1'- (1,3-propanediyl)bis-benzeneLarger fragments of the original polymer chain.

Chemical Depolymerization offers another route for recycling. For styrenic polymers, methods using alkali metal hydrides as initiators under hydrogen pressure can achieve hydrogenative depolymerization at relatively mild temperatures (160–220°C). ethz.ch This process can convert styrenic polymer waste into valuable platform chemicals like ethylbenzene and toluene. ethz.ch The pendant butenyl group in this compound polymers could potentially influence these degradation processes. Its presence might be exploited to facilitate selective chain scission or to yield different sets of breakdown products compared to standard polystyrene. For example, copolymers of polypropylene (B1209903) and this compound are known to undergo thermally induced cross-linking via a Diels-Alder cycloaddition reaction at temperatures above 160°C. acs.org Understanding the reversibility of such reactions could open pathways for controlled degradation and network disassembly.

Bio-based Precursors and Sustainable Synthesis Routes for this compound

The production of this compound traditionally relies on petrochemical feedstocks. However, significant research is underway to develop sustainable synthesis routes from bio-based precursors, aligning with green chemistry principles. nih.gov The synthesis of this compound can be conceptually broken down into the formation of its aromatic styrene core and the attachment of the butenyl side chain.

Sustainable Styrene Production: Bio-based routes to styrene are being actively explored. One approach involves the catalytic decarbonylation of bio-derived carboxylic acids, such as cinnamic acid, which can be sourced from biomass. rsc.org Another innovative pathway uses microbial systems. For example, engineered Streptomyces lividans have been used in a coculture system to produce styrene from glucose or xylo-oligosaccharides, which are derived from biomass. researchgate.net This biological route involves the conversion of a biomass-derived carbon source into trans-cinnamic acid, which is then decarboxylated to styrene. researchgate.net

Sustainable Butenyl Group Precursors: The four-carbon butenyl side chain is structurally related to butadiene. Efforts are being made to produce butadiene from renewable resources like ethanol, cellulose, and lignin, moving away from fossil fuel-based production. iarc.fr

Assembly of Bio-based this compound: A known laboratory synthesis of this compound involves the Grignard coupling reaction between 4-vinylbenzyl chloride and allylmagnesium chloride. researchgate.netrsc.org A sustainable version of this synthesis would require sourcing these precursors from biomass.

Bio-based 4-vinylbenzyl chloride: This could potentially be derived from bio-based styrene through subsequent chloromethylation, although this adds process steps.

Bio-based Allylmagnesium chloride: The allyl group can be sourced from bio-glycerol, a byproduct of biodiesel production.

Table 2: Potential Bio-based Precursors and Routes for this compound Synthesis.
ComponentPetrochemical PrecursorPotential Bio-based Precursor/RouteReference
Styrene CoreEthylbenzene (from petroleum)Cinnamic Acid (from biomass), Glucose, Xylose (via microbial fermentation) rsc.orgresearchgate.net
Butenyl Side ChainButadiene (from petroleum)Bio-ethanol, Lignocellulose iarc.fr
Overall Synthesis4-vinylbenzyl chloride + Allylmagnesium chlorideCoupling of precursors derived from bio-styrene and bio-glycerol. researchgate.netrsc.org

The development of these bio-based routes is crucial for reducing the carbon footprint and reliance on fossil fuels in the production of specialty monomers like this compound.

Life Cycle Assessment of this compound-Derived Materials

A Life Cycle Assessment (LCA) is a comprehensive methodology used to evaluate the environmental impacts associated with all stages of a product's life, from raw material extraction ("cradle") to processing, manufacturing, use, and end-of-life disposal or recycling ("gate" or "grave"). repec.org

Currently, there are no published LCA studies focusing specifically on this compound or its polymers. However, LCAs of structurally and functionally related polymers, such as styrene-butadiene rubber (SBR), provide valuable insights into the potential environmental hotspots. ulisboa.ptulisboa.pt

An LCA for a material derived from this compound would typically quantify impacts in several categories, including:

Resource Use (Fossils): Consumption of non-renewable energy and material resources.

Climate Change: Greenhouse gas emissions, often expressed as CO2 equivalents.

Particulate Matter: Emissions of fine particles that can affect human health and the environment.

Ecotoxicity: The potential of chemical substances to cause harm to ecosystems.

Table 3: Anticipated Environmental Hotspots in the Life Cycle of a this compound-Based Polymer (based on related polymer LCAs). ulisboa.ptulisboa.pt
Life Cycle StagePotential Environmental HotspotsMitigation Strategies
Monomer ProductionHigh consumption of fossil fuels; greenhouse gas emissions.Transition to bio-based precursors and sustainable synthesis routes. ulisboa.pt
PolymerizationSignificant energy consumption (e.g., for heating, stirring).Process optimization; use of renewable energy sources for electricity and heat.
End-of-LifeSolid waste generation if landfilled; potential for release of microplastics.Development of efficient chemical and mechanical recycling processes. ethz.chrsc.org

The integration of sustainable monomers is a key strategy for reducing environmental impact. For example, using recycled styrene can offer significant benefits compared to fossil-based styrene. ulisboa.pt Similarly, the adoption of bio-based routes for producing this compound, as discussed in the previous section, would be a critical step in improving the life cycle profile of its derived materials. A formal cradle-to-gate LCA would be necessary to quantify these potential benefits and guide future research and development toward more sustainable polymer systems based on this compound.

Ix. Future Perspectives and Emerging Research Avenues for P 3 Butenyl Styrene

Integration of p-(3-Butenyl)styrene in Advanced Polymer Architectures

The capacity to selectively polymerize the styrene (B11656) group of this compound while preserving the butenyl group for subsequent reactions is a key advantage for constructing complex macromolecular structures. This has spurred significant research into its use for creating polymers with precisely defined architectures and functionalities.

A primary area of investigation is the synthesis of block copolymers . For instance, living anionic polymerization of this compound with other monomers like styrene can produce well-defined block copolymers such as polystyrene-b-poly(this compound). researchgate.netcore.ac.uk The pendant double bonds within the poly(this compound) block are readily available for post-polymerization modification, such as epoxidation, which can then be reacted with various nucleophiles to introduce new chemical functionalities. researchgate.netcore.ac.uk This strategy enables the design of amphiphilic block copolymers capable of self-assembling into diverse nanostructures, holding promise for applications in nanotechnology and drug delivery.

Graft copolymers are another important class of materials where this compound is proving invaluable. The pendant butenyl groups serve as ideal points for grafting. For example, a polypropylene (B1209903) backbone can be functionalized by copolymerizing propylene (B89431) with this compound, and then other polymer chains like polystyrene or poly(methyl methacrylate) can be grafted from these pendant styrenic groups via techniques like atom transfer radical polymerization (ATRP). doi.org This approach allows for the creation of materials with unique combinations of properties, such as improved compatibility between different polymer phases.

The creation of functional nanoparticles is also an expanding area of research. Copolymers of styrene and this compound can form latex particles where the butenyl groups are exposed on the surface, ready for chemical alteration. researchgate.net This surface functionalization allows for the attachment of a wide variety of molecules, opening up possibilities in fields like diagnostics and bioconjugation.

Polymer ArchitectureMonomers/Polymers InvolvedKey Role of this compoundPotential Applications
Block CopolymersStyrene, this compound, rac-LactideProvides a block with pendant reactive sites for functionalization. researchgate.netrsc.orgresearchgate.netsemanticscholar.orgNanocarriers, Lithography, Templates for Nanomaterials. rsc.orgresearchgate.netsemanticscholar.org
Graft CopolymersPropylene, this compound, Styrene, Methyl Methacrylate (B99206)Acts as a comonomer to introduce graftable pendant groups onto a polymer backbone. doi.orgImpact Modifiers, Compatibilizers, High Melt Strength Polymers. researchgate.net
Functional NanoparticlesStyrene, this compoundForms part of the nanoparticle structure, presenting reactive butenyl groups on the surface. researchgate.netDiagnostics, Bio-conjugation, Hybrid Materials. researchgate.net
Arborescent PolymersStyrene, this compoundUsed as a comonomer to create a linear backbone with pendant double bonds for subsequent branching reactions. core.ac.ukRheology Modifiers, Nanocarriers.

Novel Catalytic Transformations and Functionalization Reactions

The terminal double bond in this compound is amenable to a wide variety of catalytic transformations, enabling the introduction of diverse functional groups. These reactions are crucial for fine-tuning the properties of polymers derived from this monomer.

Metathesis reactions have been explored for polymers containing this compound. For instance, intramolecular olefin metathesis can be used to crosslink a block within a block copolymer, leading to a reduction in the domain spacing of the resulting microphase-separated structures. rsc.orgresearchgate.netsemanticscholar.org This has potential applications in areas like nanolithography.

Hydroboration of the butenyl group, followed by oxidation, is a classic method to introduce hydroxyl groups. This has been used to create functionalized polystyrene polymers. soton.ac.uk These hydroxyl groups can serve as initiation sites for the ring-opening polymerization of other monomers, leading to the formation of graft copolymers. rsc.org

Thiol-ene "click" chemistry offers a highly efficient and versatile method for functionalizing the pendant butenyl groups. This reaction proceeds rapidly under mild conditions, often initiated by UV light, and allows for the attachment of a wide range of thiol-containing molecules. figshare.comacs.org This has been used to introduce carboxylic acid and amino groups into polypropylene. semanticscholar.org

Epoxidation of the butenyl group creates a reactive epoxide ring that can be opened by various nucleophiles, providing a gateway to a wide array of functionalities. researchgate.netcore.ac.uk For example, this has been used as a key step in the synthesis of arborescent (tree-like) polymers. core.ac.uk

Catalytic TransformationCatalyst/ReagentFunctional Group IntroducedSubsequent Reactions/Applications
Olefin MetathesisRuthenium-based catalystsIntramolecular crosslinkingDownsizing of microphase-separated structures. rsc.orgresearchgate.netsemanticscholar.org
Hydroboration/Oxidation9-BBN, H₂O₂/NaOHHydroxyl (-OH)Initiation of ring-opening polymerization. soton.ac.ukrsc.org
Thiol-ene ReactionUV initiatorVarious functional groups (e.g., -COOH, -NH₂)Tailoring polymer properties for specific applications. figshare.comacs.orgsemanticscholar.org
Epoxidationm-Chloroperbenzoic acidEpoxideRing-opening reactions for further functionalization. researchgate.netcore.ac.uk

Applications in Emerging Technologies (e.g., 3D Printing, Energy Storage, Advanced Sensor Materials)

The unique characteristics of this compound and its derivatives are being harnessed for a variety of emerging technologies.

In the realm of 3D printing , particularly vat photopolymerization techniques like stereolithography (SLA), this compound can be incorporated into resins. mst.dk The styrenic component can participate in the photopolymerization process to form the 3D object, while the pendant butenyl groups can be used for post-printing modifications. For instance, a thiol-ene reaction could be used to functionalize the surface of the printed object, altering its properties for specific applications. researchgate.net

For energy storage , specifically in high-energy-density capacitors, polypropylene films are widely used. However, their performance can be limited by their low dielectric constant. By copolymerizing propylene with this compound, it is possible to create cross-linkable polypropylene. tandfonline.comaip.orgresearchgate.net The cross-linking of these copolymers has been shown to increase both the dielectric constant and the breakdown strength, leading to a significant improvement in energy storage capacity without increasing energy loss. aip.orgresearchgate.net

In the development of advanced sensor materials , the ability to precisely functionalize polymers is key. The pendant groups of this compound-containing polymers can be modified to attach specific sensing elements. This could lead to the creation of chemosensors where the binding of an analyte to the functionalized polymer results in a detectable signal, such as a change in fluorescence.

Interdisciplinary Research Leveraging the Unique Attributes of this compound Derivatives

The versatility of this compound makes it an attractive building block for interdisciplinary research, connecting polymer chemistry with materials science, nanotechnology, and the biomedical field.

In biomaterials , polymers and copolymers of this compound are being explored for various applications. For example, poly(styrene-b-isobutylene-b-styrene) (SIBS), a thermoplastic elastomer, has been investigated for biomedical devices. researchgate.net The ability to functionalize polymers containing this compound allows for the attachment of bioactive molecules to improve biocompatibility or to create surfaces that can interact with biological systems in a controlled manner.

In nanotechnology , bottlebrush copolymers, which have a cylindrical shape, can be synthesized using this compound as a cross-linkable shell component. acs.orgacs.org By cross-linking the shell and then selectively removing a degradable core, well-defined organic nanotubes can be fabricated. acs.org These nanotubes have potential applications in areas such as molecular transport and templating.

The development of functional surfaces and interfaces is another area where this compound is finding use. By incorporating it into polymer films and coatings, surfaces can be created with reactive handles for further modification. This could be used to control surface properties such as wettability, adhesion, and friction.

The continued exploration of this compound is poised to yield a new generation of advanced materials with precisely engineered properties, addressing challenges across a spectrum of scientific and technological disciplines.

Q & A

Q. Methodological Answer :

  • NMR Spectroscopy : Compare <sup>1</sup>H and <sup>13</sup>C NMR spectra with styrene derivatives (e.g., β-pinene copolymers) to identify butenyl group integration and aromatic proton shifts .
  • GC-MS Analysis : Validate purity and detect byproducts (e.g., oxidation products like benzaldehyde) using protocols from catalytic oxidation studies of styrene .
  • FTIR Spectroscopy : Confirm C=C stretching frequencies (1650–1600 cm<sup>-1</sup>) for the styrenic backbone and butenyl side chain .

Critical Consideration : Cross-reference spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities in stereochemistry .

Advanced: How do solvent polarity and reaction conditions influence this compound’s copolymerization behavior?

Methodological Answer :
Study solvent effects via cationic copolymerization, analogous to styrene-β-pinene systems :

  • Experimental Design : Synthesize copolymers in solvents of varying polarity (e.g., nitrobenzene vs. methylene chloride) and analyze composition via <sup>1</sup>H NMR.
  • Reactivity Ratio Calculation : Use the Mayo-Lewis equation to determine monomer reactivity ratios (r1, r2). For example, styrene’s r1 in nitrobenzene is 0.85, indicating moderate solvent interaction .
  • Contradiction Analysis : If solvent polarity inversely affects yield, revisit phase equilibrium simulations (Aspen) to optimize solvent selection .

Q. Methodological Answer :

  • Catalyst Selection : Use Ce-MOFs (cerium metal-organic frameworks), which show 99.5% conversion efficiency for styrene epoxidation .
  • Product Analysis :
    • GC-MS : Quantify epoxide (styrene oxide) and aldehyde (benzaldehyde) yields. For styrene, selectivity is 80% epoxide vs. 20% aldehyde .
    • Kinetic Profiling : Monitor reaction progress via time-resolved FTIR to detect intermediate peroxides.
  • Contradiction Resolution : If unexpected byproducts emerge, re-evaluate catalyst loading or solvent polarity using Aspen kinetic modules .

Q. Methodological Answer :

  • Aspen Plus Simulation : Input Hansen solubility parameters and activity coefficients for p-(3-Butenyl)styrene in solvent blends (e.g., benzene/methanol). Validate with experimental vapor-liquid equilibrium (VLE) data .
  • Contradiction Management : If simulated vs. experimental data diverge >5%, recalibrate using UNIFAC group contribution methods .
  • Thermodynamic Data : Extract ΔfH° (formation enthalpy) and heat capacity from NIST WebBook .

Q. Example Workflow :

Simulate distillation curves for purification.

Compare predicted vs. observed azeotrope formation.

Optimize solvent ratios iteratively.

Advanced: What strategies resolve contradictions in toxicity or environmental impact assessments of this compound?

Q. Methodological Answer :

  • Literature Meta-Analysis : Follow SIRC’s protocol for styrene, which combines in vitro assays (e.g., Ames test) and epidemiological data .
  • Ecotoxicity Testing : Use SPE CertiPrep’s custom solutions to spike environmental samples (water/soil) and measure degradation kinetics via LC-MS .
  • Risk Mitigation : If biodegradation data conflicts, apply QSAR (Quantitative Structure-Activity Relationship) models to predict persistence .

Key Consideration : Cross-validate findings with independent reviews, as done for styrene’s carcinogenicity classification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.